Para-Substitution Exit Vector: Linear 180° Geometry Versus Bent Ortho (60°) and Meta (120°) Isomers Dictates Ternary Complex Topology
The carboxylic acid group at the para position of the phenyl ring in CAS 149353-75-3 defines a linear exit vector extending approximately 180° relative to the piperidine–phenyl bond axis, yielding an extended molecular length of approximately 9–10 Å from the piperidine nitrogen to the carboxyl carbon [1]. In contrast, the ortho isomer (CAS 170838-26-3) places the carboxylic acid at approximately 60° relative to this axis, producing a bent geometry that shortens the effective linker span by roughly 2–3 Å and orients the conjugation site laterally rather than axially [2]. The meta isomer (CAS of deprotected form: 3-(piperidin-4-yl)benzoic acid hydrochloride) introduces an approximately 120° kink . In PROTAC development, linker exit-vector geometry is a critical determinant of ternary complex (POI–PROTAC–E3 ligase) formation efficiency; computational modeling and crystallographic studies have demonstrated that mismatched exit-vector angles can reduce degradation potency by orders of magnitude or abolish activity entirely [3].
| Evidence Dimension | Carboxylic acid exit-vector angle relative to piperidine–phenyl bond axis (approximate) |
|---|---|
| Target Compound Data | ~180° (linear, para-substituted; CAS 149353-75-3) |
| Comparator Or Baseline | Ortho isomer CAS 170838-26-3: ~60° (bent); Meta isomer: ~120° (kinked); Flexible PEG linkers: no defined exit vector (freely rotating) |
| Quantified Difference | Geometry differs by ~120° (para vs. ortho) and ~60° (para vs. meta); effective linker span shortened by approximately 2–3 Å in ortho vs. para |
| Conditions | Molecular geometry derived from SMILES structures and standard bond geometry; no experimental head-to-head PROTAC degradation data comparing regioisomers with this specific scaffold were identified in the public literature |
Why This Matters
Procurement of the para isomer ensures a defined, extended linker geometry compatible with computational PROTAC design models that predict optimal E3 ligase–POI proximity; selecting the ortho or meta isomer without experimental validation risks incompatible ternary complex topology and failed degrader campaigns.
- [1] PubChem. 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid (CAS 149353-75-3). Compound Summary. SMILES: CC(C)(C)OC(=O)N1CCC(CC1)c2ccc(cc2)C(=O)O. (Accessed 2026). View Source
- [2] PubChem. 2-(1-((tert-Butoxy)carbonyl)piperidin-4-yl)benzoic acid (CAS 170838-26-3). Compound Summary. (Accessed 2026). View Source
- [3] Dong, Y.; Ma, T.; Xu, T.; Feng, Z.; Li, Y.; Song, L.; Yao, X.; Ashby, C.R.; Hao, G.-F. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm. Sin. B 2024, 14, 2066–2084. DOI: 10.1016/j.apsb.2024.01.004. View Source
